Zinc iodide

説明

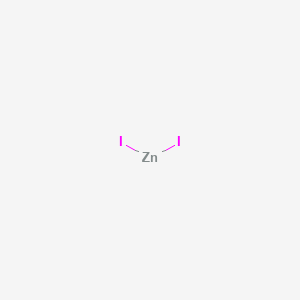

Zinc iodide is a faint yellow solid that readily absorbs water . It is a reducing agent and when oxidized, it produces iodine . It is used as a Lewis acid for organic conversion . It can be synthesized using metallic zinc with an aqueous iodine solution .

Synthesis Analysis

Zinc iodide can be synthesized by the direct reaction of zinc and iodine in water or in refluxing ether . An alternative method of synthesizing zinc iodide involves a double replacement reaction where barium iodide reacts with zinc sulfate to produce zinc iodide .

Molecular Structure Analysis

The structure of solid ZnI2 is unusual relative to the dichloride. While zinc centers are tetrahedrally coordinated, as in ZnCl2, groups of four of these tetrahedra share three vertices to form “super-tetrahedra” of composition {Zn4I10}, which are linked by their vertices to form a three-dimensional structure .

Chemical Reactions Analysis

Zinc iodide reacts with bases to make zinc hydroxide . It also interacts with strong bases, such as sodium hydroxide, to form zinc hydroxide and sodium iodide .

Physical And Chemical Properties Analysis

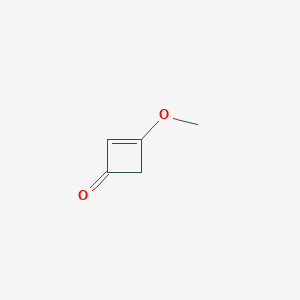

Zinc iodide is a colorless solid that dissolves in water . It is a reducing agent and when it is oxidized it makes iodine . The molecular formula of zinc iodide is ZnI2 .

科学的研究の応用

Polymer Synthesis Activator

Zinc iodide is utilized as an activator in the synthesis of polymers like poly(vinyl methyl ether) through living cationic polymerization. It is known to produce living vinyl ether polymerizations, which are essential for creating high-quality polymers with specific properties .

Electron Microscopy Staining

In electron microscopy, zinc iodide, in combination with osmium tetroxide, serves as a stain. This application is crucial for enhancing the contrast of biological specimens, allowing for detailed imaging and analysis .

Lewis Acid Catalysis

As a Lewis acid, zinc iodide catalyzes the conversion of methanol into more complex hydrocarbons like triptane and hexamethylbenzene. This catalytic role is significant in chemical synthesis and fuel production .

Energy Storage in Batteries

Zinc iodide plays a role in aqueous zinc–iodine batteries, where it helps suppress the shuttle effect and improve the stability and efficiency of the batteries. This application is particularly important in the development of high-performance energy storage systems .

Hydrogel Electrolyte Engineering

In the field of solid-state batteries, zinc iodide is part of engineered dual network-structured hydrogel electrolytes. These hydrogels are used in zinc-air/iodide hybrid batteries, contributing to advancements in battery technology .

作用機序

Target of Action

Zinc iodide (ZnI2) is an inorganic compound that primarily targets iodine and zinc receptors in various biochemical processes . It is often used in industrial applications and organic synthesis .

Mode of Action

Zinc iodide can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether . In its solid state, it forms a unique structure where zinc centers are tetrahedrally coordinated . In aqueous solution, various forms such as Zn(H2O)62+, [ZnI(H2O)5]+, tetrahedral ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− have been detected .

Biochemical Pathways

Zinc iodide affects several biochemical pathways. It is known to produce living vinyl ether polymerizations . As a Lewis acid, it catalyzes the conversion of methanol to triptane and hexamethylbenzene .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body .

Result of Action

Zinc iodide is often used as an x-ray opaque penetrant in industrial radiography to improve the contrast between the damage and intact composite . It is also used as a stain in electron microscopy in combination with osmium tetroxide . In the realm of industrial applications, it serves as an efficient catalyst in organic synthesis .

Safety and Hazards

特性

IUPAC Name |

diiodozinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYWVJHJZHQCIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnI2, I2Zn | |

| Record name | zinc iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064968 | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless hygroscopic solid; Turns brown on contact with air or light; [Merck Index] White odorless crystalline solid; [MSDSonline] | |

| Record name | Zinc iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zinc iodide | |

CAS RN |

10139-47-6 | |

| Record name | Zinc iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of zinc iodide?

A1: The molecular formula of zinc iodide is ZnI₂. It has a molecular weight of 319.22 g/mol.

Q2: How does zinc iodide function as a Lewis acid catalyst?

A2: Zinc iodide acts as a Lewis acid due to the presence of the zinc atom, which possesses a vacant orbital and can accept electron pairs from electron-rich species []. This property enables it to activate a variety of substrates, facilitating various organic transformations.

Q3: Can you provide specific examples of reactions catalyzed by zinc iodide?

A3: Zinc iodide exhibits catalytic activity in a diverse array of reactions, including: * Group Transfer Polymerization: It catalyzes the polymerization of ethyl acrylate using dimethyl ketene methyl trimethylsilyl acetal as an initiator, yielding polymers with narrow molecular weight distributions [, ]. * Cycloaddition of Carbon Dioxide to Epoxides: In combination with metal chlorides and strong organic bases, zinc iodide facilitates the synthesis of cyclic carbonates from carbon dioxide and epoxides under ambient conditions []. This reaction pathway offers a promising route for utilizing CO₂ as a valuable chemical feedstock. * Enantioselective Cyclopropanation: Zinc iodide plays a crucial role in enhancing both the rate and enantioselectivity of cyclopropanation reactions of allylic alcohols, achieving an impressive increase in enantiomeric excess from 80% to 89% for cinnamyl alcohol [].

Q4: What is the role of zinc iodide in the synthesis of triptane?

A4: Zinc iodide demonstrates unique activity in the conversion of methanol to 2,2,3-trimethylbutane (triptane) []. This process involves a two-stage mechanism: a heterogeneously catalyzed formation of a carbon-carbon bond, followed by a homogeneously catalyzed sequential methylation. Notably, the selectivity towards triptane is significantly enhanced by the addition of phosphorous or hypophosphorous acid, which donate hydride ions to carbocation intermediates [].

Q5: Are there any limitations to using zinc iodide as a catalyst?

A5: While versatile, the use of zinc iodide in palladium-catalyzed cross-coupling reactions is primarily limited to electron-deficient aryl halides. Its effectiveness is most pronounced with substrates like 2-halopyridines and 4-halopyrimidines [].

Q6: What are the advantages of using zinc iodide solutions in flow research?

A6: Zinc iodide solutions offer a unique advantage in flow research due to their adjustable refractive index and compatibility with transparent materials []. These properties are particularly beneficial when studying internal flows within complex geometries, such as aerodynamic devices used in ink-jet printing. Additionally, their electrochromic properties allow for internal flow visualization when combined with transparent conducting electrodes.

Q7: Have computational methods been used to study zinc iodide?

A8: Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the optical properties of zinc iodide complexes []. These calculations provide insights into the electronic transitions responsible for UV-Vis absorption and light emission, particularly those arising from halide-ligand charge-transfer (XLCT) excited states.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。